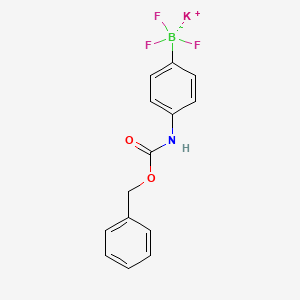

Potassium (4-cbz-aminophenyl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-[4-(phenylmethoxycarbonylamino)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3NO2.K/c16-15(17,18)12-6-8-13(9-7-12)19-14(20)21-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H,19,20);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBHDDIXRRMUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647713 | |

| Record name | Potassium (4-{[(benzyloxy)carbonyl]amino}phenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-45-9 | |

| Record name | Potassium (4-{[(benzyloxy)carbonyl]amino}phenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Potassium (4-cbz-aminophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Potassium (4-cbz-aminophenyl)trifluoroborate. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for this compound's characteristics and potential applications.

Core Physical and Chemical Properties

This compound, with the CAS number 850623-45-9, is an organoboron compound that has garnered interest in synthetic and medicinal chemistry.[1][2] Organotrifluoroborates, in general, are valued for their stability and versatility in a range of chemical transformations.[3]

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 850623-45-9 | [1][2] |

| Molecular Formula | C14H12BF3KNO2 | [2] |

| Molecular Weight | 333.2 g/mol | [2] |

Table 2: Physical Properties of this compound and Related Compounds

| Property | Observation/Value | Source |

| Appearance | Expected to be a white to off-white solid | General observation for organotrifluoroborates |

| Melting Point | Data not available. Related compounds, such as Potassium (4-chlorophenyl)trifluoroborate, have a melting point of >300 °C.[4] | N/A |

| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, and DMSO. Poorly soluble in non-polar organic solvents. | General property of potassium organotrifluoroborates |

| Stability | Air and moisture stable.[3][5] | [3][5] |

Synthesis and Reactivity

The synthesis of this compound can be approached through the conversion of the corresponding boronic acid. A general and widely used method involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF2).[6][7] A plausible synthetic pathway is outlined below.

References

Stability and Handling of Potassium (4-cbz-aminophenyl)trifluoroborate Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (4-cbz-aminophenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant traction in synthetic chemistry, particularly as robust and reliable coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Their appeal stems from their enhanced stability compared to the corresponding boronic acids, allowing for easier handling, storage, and a broader tolerance of functional groups in complex synthetic sequences. This guide provides a comprehensive overview of the stability and handling of this compound, drawing on data from the broader class of potassium aryltrifluoroborates to provide a thorough understanding for researchers and drug development professionals.

Chemical and Physical Properties

Potassium organotrifluoroborates are generally crystalline solids that exhibit good stability under ambient conditions.[1] They are typically stable to air and moisture, which allows for indefinite storage at room temperature without the need for special precautions.[1][2] This characteristic presents a significant advantage over many other organoboron reagents that necessitate handling and storage under an inert atmosphere. While specific quantitative data for this compound is not extensively available in the literature, the general properties of aryltrifluoroborates provide a strong indication of its expected behavior.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The primary modes of degradation are thermal decomposition and hydrolysis.

Thermal Stability

Potassium organotrifluoroborates are known for their high thermal stability.[3] While a specific decomposition temperature for this compound is not documented in the reviewed literature, data for related compounds suggest a high degree of thermal robustness. For instance, some aryltrifluoroborates are stable at elevated temperatures, which is beneficial for reactions requiring heat.[3][4]

Table 1: Thermal Stability Data for Representative Potassium Organotrifluoroborate Salts

| Compound | Decomposition Temperature (°C) | Method |

| Potassium Phenyltrifluoroborate | > 300 (No decomposition observed below this temperature) | DSC/TGA |

| Potassium Vinyltrifluoroborate | 240 - 242 (Melting Point with decomposition) | Not Specified |

| Potassium (4-Fluorophenyl)trifluoroborate | 274 (decomposes) | Not Specified |

Note: Data for this compound is not available in the cited literature. The data presented is for structurally related compounds to provide an estimate of expected thermal stability.

Hydrolytic Stability

The principal pathway for the degradation of potassium aryltrifluoroborates is hydrolysis to the corresponding boronic acid.[5] This process is highly dependent on the pH of the medium. Under neutral or acidic conditions, many aryltrifluoroborates exhibit considerable stability. However, under the basic conditions often employed in Suzuki-Miyaura cross-coupling reactions, hydrolysis is promoted to generate the active boronic acid species required for transmetalation to the palladium catalyst.

The rate of hydrolysis is influenced by the electronic and steric nature of the substituents on the aryl ring. Electron-withdrawing groups can affect the stability of the trifluoroborate salt.[5]

Table 2: General Hydrolytic Stability of Potassium Aryltrifluoroborates

| Condition | Stability | Notes |

| Neutral pH (aqueous) | Generally stable | Slow hydrolysis may occur over extended periods. |

| Acidic pH (aqueous) | Generally stable | Hydrolysis can be catalyzed by strong acids. |

| Basic pH (aqueous) | Prone to hydrolysis | Hydrolysis is necessary for activation in cross-coupling reactions. |

| Organic Solvents (anhydrous) | High stability | Stable in common organic solvents like THF, acetone, and DMF. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity and reactivity of this compound.

Table 3: Recommended Handling and Storage Procedures

| Parameter | Recommendation | Rationale |

| Storage Temperature | Room temperature (Cool, dry place recommended) | Provides long-term stability. Refrigeration is not generally required but can be considered for extended storage. |

| Atmosphere | Normal atmosphere (inert atmosphere not strictly necessary) | The salt is generally air-stable. |

| Container | Tightly sealed container | Protects from atmospheric moisture and contamination. |

| Light Sensitivity | Store in a dark place | While not reported as highly light-sensitive, protection from light is a good general practice for complex organic molecules. |

| Handling | Use standard personal protective equipment (gloves, safety glasses). Avoid inhalation of dust. | Good laboratory practice to avoid contact and inhalation. |

Experimental Protocols

The following are representative protocols that can be adapted to evaluate the stability of this compound.

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of a potassium aryltrifluoroborate salt.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrumentation: Use a calibrated DSC/TGA instrument.

-

DSC Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

Record the heat flow as a function of temperature to identify melting points and decomposition exotherms or endotherms.

-

-

TGA Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

Record the mass loss as a function of temperature to determine the onset of decomposition.

-

-

Data Analysis: Analyze the resulting DSC and TGA curves to determine the melting point and decomposition temperature of the salt.

Protocol 2: Monitoring Hydrolytic Stability by ¹⁹F NMR Spectroscopy

This protocol provides a method to monitor the hydrolysis of a potassium aryltrifluoroborate salt in an aqueous solution.[5]

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in a suitable deuterated solvent (e.g., Acetone-d₆).

-

Reaction Setup: In an NMR tube, combine a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) prepared in D₂O with the stock solution of the trifluoroborate salt to achieve a final desired concentration.

-

NMR Acquisition:

-

Acquire a ¹⁹F NMR spectrum at time zero (t=0).

-

Maintain the NMR tube at a constant temperature (e.g., 25 °C or 37 °C).

-

Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., every hour for 24 hours).

-

-

Data Analysis:

-

The signal corresponding to the trifluoroborate anion (-BF₃⁻) will decrease in intensity as hydrolysis proceeds.

-

New signals corresponding to hydrolysis intermediates (e.g., -BF₂OH⁻) and the final boronic acid may appear.

-

Integrate the signals at each time point to determine the relative concentrations of the trifluoroborate salt and its hydrolysis products.

-

Plot the concentration of the starting material versus time to determine the rate of hydrolysis.

-

Signaling Pathways and Logical Relationships

The utility of this compound in Suzuki-Miyaura cross-coupling reactions is predicated on its controlled hydrolysis to the active boronic acid species. The following diagram illustrates this key relationship.

Conclusion

This compound, like other potassium aryltrifluoroborates, is a highly stable and versatile reagent for organic synthesis. Its stability to air and moisture simplifies handling and storage, while its controlled hydrolysis under basic conditions makes it an excellent precursor to the active boronic acid in cross-coupling reactions. While specific quantitative stability data for this particular compound is limited, the established knowledge of related aryltrifluoroborates provides a robust framework for its effective use in research and development. The experimental protocols provided herein can be adapted to generate specific stability data for this compound, further enhancing its application in complex molecule synthesis.

References

- 1. Facile Synthesis of Highly Functionalized Ethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | UBC Chemistry [chem.ubc.ca]

Technical Guide: Potassium (4-Cbz-aminophenyl)trifluoroborate (CAS 850623-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (4-Cbz-aminophenyl)trifluoroborate, with CAS number 850623-45-9, is a valuable research biochemical. It belongs to the class of organotrifluoroborates, which are increasingly utilized in organic synthesis due to their stability and versatility. These compounds are particularly prominent as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The presence of the carbobenzyloxy (Cbz) protecting group on the aniline functionality makes this reagent particularly useful for the synthesis of complex molecules, allowing for the introduction of a protected amino group that can be deprotected in a later synthetic step. This guide provides a comprehensive overview of the known properties, potential applications, and suppliers of this compound.

Chemical Properties and Data

While specific experimental data for this compound is not widely published, the following table summarizes its fundamental chemical properties.

| Property | Value | Source |

| CAS Number | 850623-45-9 | N/A |

| Chemical Name | Potassium (4-(((benzyloxy)carbonyl)amino)phenyl)trifluoroborate | |

| Molecular Formula | C14H12BF3KNO2 | N/A |

| Molecular Weight | 333.16 g/mol | N/A |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)--INVALID-LINK--(F)F.[K+] | N/A |

| Physical Description | Solid (inferred from related compounds) | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol and water, with limited solubility in nonpolar organic solvents (inferred from related compounds). | N/A |

Synthesis

Potassium aryltrifluoroborates are typically synthesized from the corresponding boronic acids. The general and highly efficient method involves the reaction of the boronic acid with potassium hydrogen fluoride (KHF2) in a mixture of methanol and water. This straightforward procedure leads to the formation of the stable trifluoroborate salt, which can often be isolated by precipitation.

Synthetic pathway for potassium aryltrifluoroborates.

Potential Applications in Research and Drug Development

Given its structure, this compound is a prime candidate for use in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The primary application of this and related aryltrifluoroborates is in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

This reaction allows for the formation of a biaryl linkage by coupling the aryltrifluoroborate with an aryl halide or triflate in the presence of a palladium catalyst and a base. The Cbz-protected amino group in the target molecule allows for the introduction of a key functionality that can be later deprotected to reveal a primary amine, a common feature in many biologically active compounds.

Workflow of a Suzuki-Miyaura coupling and deprotection.

Experimental Protocols

While no specific experimental protocols for CAS 850623-45-9 have been identified in the literature, the following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction using a potassium aryltrifluoroborate, which can be adapted for the target compound.

Representative Suzuki-Miyaura Cross-Coupling Protocol:

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., Cs2CO3, K2CO3, or K3PO4, 2-3 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)2, PdCl2(dppf), 1-5 mol%) and a suitable ligand (e.g., SPhos, XPhos, PPh3, 2-10 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

In case of contact:

-

Skin: Wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

It is highly recommended to consult the SDS from the supplier for specific handling and safety information.

Suppliers

This compound is available from several chemical suppliers, including:

Please consult the respective supplier websites for current availability, pricing, and technical documentation.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly for the construction of complex molecules in drug discovery and development. While specific data on its physicochemical properties and biological activity are currently limited, its utility in Suzuki-Miyaura cross-coupling reactions can be inferred from the extensive literature on related potassium aryltrifluoroborates. Further research into the specific applications of this compound is warranted to fully explore its potential in chemical and pharmaceutical research.

References

The Ascendancy of Potassium Trifluoroborates in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for robust, efficient, and versatile reagents is paramount. Among the arsenal of tools available to chemists, organoboron compounds have carved out a significant niche, primarily due to their pivotal role in carbon-carbon bond formation. While boronic acids have long been the workhorses in this domain, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their inherent instability often presents significant challenges. This technical guide provides an in-depth exploration of the advantages of a superior class of organoboron reagents: potassium organotrifluoroborates. Through a detailed examination of their properties, applications, and comparative performance, this document will illuminate why these stable and versatile compounds are increasingly becoming the reagents of choice in academic and industrial research, especially within the demanding context of drug discovery and development.

The Trifluoroborate Advantage: Overcoming the Limitations of Boronic Acids

The primary advantage of potassium trifluoroborates lies in their exceptional stability compared to their boronic acid counterparts.[1][2][3] Many boronic acids are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond), oxidation, and the formation of cyclic trimeric anhydrides (boroxines), which can lead to inconsistent reactivity and the need for stringent storage and handling conditions.[1]

Potassium trifluoroborates, by virtue of their tetracoordinate boron center, are significantly more stable.[4] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for extended storage without degradation.[1][2][5] This enhanced stability translates to more reliable and reproducible cross-coupling reactions, often resulting in higher yields, particularly for challenging substrates.[4][6]

Data Presentation: A Comparative Analysis

The superior performance of potassium trifluoroborates is evident in the higher yields achieved in Suzuki-Miyaura cross-coupling reactions, especially with heteroaryl substrates that are often problematic as boronic acids.[6] The following tables summarize representative data for the synthesis of trifluoroborate salts from boronic acids and a comparison of their performance in cross-coupling reactions.

Table 1: Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) | Reference |

| 1 | 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | 95 | [7] |

| 2 | Phenylboronic acid | Potassium phenyltrifluoroborate | 98 | [8] |

| 3 | 4-Methylphenylboronic acid | Potassium 4-methylphenyltrifluoroborate | 97 | [8] |

| 4 | 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | 99 | [8] |

| 5 | 2-Furylboronic acid | Potassium 2-furyltrifluoroborate | 85 | [9] |

| 6 | 3-Thienylboronic acid | Potassium 3-thienyltrifluoroborate | 92 | [9] |

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Boron Reagent | Coupling Partner | Product | Yield (Boronic Acid) (%) | Yield (Trifluoroborate) (%) | Reference |

| 1 | 2-Thiopheneboronic acid / K-2-thienyltrifluoroborate | 4-Bromoacetophenone | 2-(4-Acetylphenyl)thiophene | 45 | 88 | [9] |

| 2 | 2-Furanboronic acid / K-2-furyltrifluoroborate | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | 30 | 82 | [9] |

| 3 | 3-Pyridylboronic acid / K-3-pyridyltrifluoroborate | 4-Chlorotoluene | 3-(4-Methylphenyl)pyridine | 55 | 91 | [10] |

| 4 | Phenylboronic acid / K-phenyltrifluoroborate | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 85 | 95 | [10] |

| 5 | Vinylboronic acid / K-vinyltrifluoroborate | 4-Bromoacetophenone | 4-Vinylacetophenone | Unstable | 85 | [3] |

Note: Direct comparative yield data under identical conditions can be challenging to find as researchers often opt for trifluoroborates when boronic acids are known to perform poorly.[6]

Experimental Protocols

General Procedure for the Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

This protocol describes a general and efficient method for converting an arylboronic acid to its corresponding potassium aryltrifluoroborate salt.[7][8]

Materials:

-

Arylboronic acid

-

Methanol (MeOH)

-

Potassium hydrogen fluoride (KHF₂)

-

Water (H₂O)

-

Acetone

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

Dissolve the arylboronic acid (1.0 equiv) in methanol in a round-bottom flask.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).

-

Cool the methanolic solution of the arylboronic acid in an ice bath.

-

Slowly add the aqueous KHF₂ solution to the cooled arylboronic acid solution with vigorous stirring. A white precipitate will form.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid sequentially with cold water, acetone, and diethyl ether.

-

Dry the resulting white solid under vacuum to afford the pure potassium aryltrifluoroborate.

General Procedure for Suzuki-Miyaura Cross-Coupling using Potassium Aryltrifluoroborate

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a potassium aryltrifluoroborate.[3][11]

Materials:

-

Aryl halide (Ar-X, where X = Cl, Br, I)

-

Potassium aryltrifluoroborate (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)

-

Ligand (e.g., PPh₃, RuPhos) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃) (2-3 equiv)

-

Solvent (e.g., Toluene/H₂O, THF/H₂O)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), potassium aryltrifluoroborate, and the base.

-

Add the palladium catalyst and the ligand.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

The Catalytic Cycle: A Mechanistic Insight

The Suzuki-Miyaura reaction with potassium trifluoroborates is believed to proceed through a similar catalytic cycle to that of boronic acids, with an initial activation step. The trifluoroborate salt is thought to be in equilibrium with the corresponding difluoroborane or boronic acid under the reaction conditions, which then enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X\n L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Ar-Pd(II)-R\n L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Ar-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; K_RBF3 [label="K⁺[R-BF₃]⁻", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; R_BOH2 [label="R-B(OH)₂", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; ArX -> OxAdd [style=dashed]; OxAdd -> Transmetalation [label="Transmetalation"]; K_RBF3 -> R_BOH2 [label="Activation\n(H₂O, Base)"]; R_BOH2 -> Transmetalation [style=dashed]; Base -> Transmetalation [style=dashed]; Transmetalation -> Pd0 [label="Reductive\nElimination"]; Transmetalation -> RedElim [style=dashed];

// Invisible nodes for layout {rank=same; Pd0; RedElim} } dot Figure 3: The Suzuki-Miyaura catalytic cycle involving a potassium organotrifluoroborate.

Conclusion: A Paradigm Shift in Cross-Coupling Chemistry

For researchers and professionals in drug development and organic synthesis, the adoption of potassium trifluoroborates represents a significant step forward. Their superior stability, ease of handling, and broad functional group tolerance, coupled with their often-enhanced reactivity, make them an invaluable tool for the construction of complex molecular architectures.[4][5] As the demand for more efficient and reliable synthetic methodologies continues to grow, potassium trifluoroborates are poised to become the new standard in Suzuki-Miyaura cross-coupling and other transition-metal-catalyzed reactions, empowering chemists to push the boundaries of molecular innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

A Technical Guide to the Discovery and Development of Novel Organotrifluoroborate Reagents

For Researchers, Scientists, and Drug Development Professionals

Organotrifluoroborate salts have emerged as a versatile and highly valuable class of reagents in modern organic synthesis. Their enhanced stability, ease of handling, and broad reactivity have positioned them as superior alternatives to traditional organoboron compounds, such as boronic acids and esters, particularly in transition metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the discovery, development, and application of novel organotrifluoroborate reagents, with a focus on their synthesis, reactivity, and utility in drug discovery and development.

Introduction: The Rise of Organotrifluoroborates

The quest for stable, efficient, and versatile reagents is a perpetual endeavor in organic chemistry and drug development.[1] While organoboron compounds have long been favored for their low toxicity and utility in carbon-carbon bond formation, particularly in the Suzuki-Miyaura cross-coupling reaction, traditional reagents like boronic acids suffer from instability, often existing in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.[1] Boronic esters, while more stable, can be susceptible to hydrolysis.[1]

Potassium organotrifluoroborates (R-BF₃K) have overcome many of these limitations.[2] These crystalline, free-flowing solids are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][3] This inherent stability simplifies handling and broadens the tolerance for a variety of functional groups and reaction conditions.[1] The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation compared to their boronic acid or ester counterparts.[1]

Synthesis of Organotrifluoroborate Reagents

A key factor in the widespread adoption of organotrifluoroborates is the development of efficient and practical synthetic methodologies.

From Boronic Acids

The most common and straightforward method for preparing potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1] This method, popularized by Vedejs and co-workers in 1995, provides a highly efficient route to a wide array of aryl- and vinyltrifluoroborates.[3][4]

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid [5]

-

Dissolve phenylboronic acid (20 g, ~169 mmol) in 50 mL of methanol.

-

Slowly add an excess of a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (125 mL, ~4.5 M, ~563 mmol) with vigorous stirring.

-

A white precipitate of potassium phenyltrifluoroborate will form.

-

Stir the mixture for 15 minutes.

-

Collect the precipitated product by filtration and wash with cold methanol.

-

Recrystallization from a minimal amount of acetonitrile yields pure potassium phenyltrifluoroborate (25.5 g, 82% yield).

Via Transmetalation

From Halomethyltrifluoroborates

A more recent innovation involves the synthesis of functionalized organotrifluoroborates through the nucleophilic substitution of potassium halomethyltrifluoroborates.[6][7] This method allows for the introduction of a wide variety of functional groups, expanding the diversity of accessible organotrifluoroborate reagents.[6] Potassium bromo- and iodomethyltrifluoroborates are prepared via the in situ reaction of n-BuLi with dibromo- or diiodomethane, respectively, in the presence of a trialkyl borate, followed by treatment with KHF₂.[2]

Experimental Protocol: Synthesis of Potassium Bromomethyltrifluoroborate [2]

-

To a solution of dibromomethane (25 mmol) and triisopropyl borate (0.9 equiv) at -78 °C under a nitrogen atmosphere, add n-BuLi (0.85 equiv).

-

After one hour, quench the reaction mixture with a solution of KHF₂ (2.5 equiv) in water (10 mL).

-

Remove the solvent under high vacuum.

-

The product is isolated in 88% yield by recrystallization.

Key Applications in Organic Synthesis

The stability and reactivity of organotrifluoroborates have led to their widespread use in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and organotrifluoroborates have proven to be exceptional coupling partners.[8][9] They are generally considered to be "protected" forms of boronic acids that slowly release the active tricoordinate boron species under the reaction conditions through hydrolysis.[5] This slow release can help to suppress unwanted side reactions, such as homo-coupling.[5]

A wide range of aryl, heteroaryl, vinyl, and alkyltrifluoroborates can be effectively coupled with various organic electrophiles, including aryl and vinyl halides and triflates.[10][11][12][13]

Logical Relationship: Role of Organotrifluoroborates in Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura reaction using organotrifluoroborates.

Table 1: Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl Bromides [12]

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxystyrene | 72 |

| 2 | 4-Bromobenzonitrile | 4-Cyanostyrene | 85 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrostyrene | 90 |

| 4 | 4-Bromobenzaldehyde | 4-Formylstyrene | 78 |

| 5 | Methyl 4-bromobenzoate | Methyl 4-vinylbenzoate | 82 |

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate [12]

-

To a reaction vessel, add potassium vinyltrifluoroborate (1.0 mmol), the aryl halide (1.0 mmol), palladium(II) chloride (0.02 mmol), triphenylphosphine (0.06 mmol), and cesium carbonate (3.0 mmol).

-

Add a 9:1 mixture of THF/H₂O as the solvent.

-

Heat the reaction mixture under an inert atmosphere.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and PET Imaging

The enhanced stability and functional group tolerance of organotrifluoroborates make them particularly attractive for applications in medicinal chemistry and drug discovery.[14] They can be carried through multi-step syntheses where more sensitive boronic acids or esters would require protection and deprotection steps.[1]

A significant recent development is the use of organotrifluoroborates in positron emission tomography (PET) imaging.[15] The ability to incorporate the fluorine-18 radioisotope ([¹⁸F]) into complex biomolecules in a single, aqueous step represents a major advancement in the field of radiochemistry.[16][17] Ammoniomethyltrifluoroborates have been developed as prosthetic groups that can be conjugated to peptides and other biomolecules and subsequently labeled with [¹⁸F]fluoride.[16]

Experimental Workflow: ¹⁸F-Labeling of Biomolecules using Organotrifluoroborates

Caption: Workflow for the ¹⁸F-radiolabeling of biomolecules.

Table 2: Synthesis of Potassium Alkoxymethyltrifluoroborates via S N 2 Displacement [18]

| Entry | Alcohol (ROH) | Product | Yield (%) |

| 1 | Benzyl alcohol | K[(BnOCH₂)BF₃] | 95 |

| 2 | Methanol | K[(MeOCH₂)BF₃] | 89 |

| 3 | Ethanol | K[(EtOCH₂)BF₃] | 92 |

| 4 | Isopropanol | K[(i-PrOCH₂)BF₃] | 85 |

| 5 | tert-Butanol | K[(t-BuOCH₂)BF₃] | 78 |

Conclusion

The discovery and development of novel organotrifluoroborate reagents have significantly expanded the toolbox of synthetic chemists. Their exceptional stability, ease of preparation, and broad reactivity have established them as indispensable reagents in modern organic synthesis. The applications of organotrifluoroborates continue to grow, with exciting new developments in areas such as medicinal chemistry, chemical biology, and materials science. For researchers and professionals in drug development, these versatile reagents offer powerful solutions for the construction of complex molecular architectures and the development of novel therapeutics and diagnostic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 7. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. Organotrifluoroborates as prosthetic groups for Single-Step F18-Labeling of Complex Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Potassium (4-Cbz-aminophenyl)trifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of Potassium (4-Cbz-aminophenyl)trifluoroborate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of structurally related molecules, including potassium aryltrifluoroborates, 4-aminophenylboronic acid derivatives, and compounds containing the benzyl carbamate (Cbz) protecting group, to present a detailed and predictive analysis. This document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, a robust experimental protocol for its synthesis, and a discussion of a potential signaling pathway in which this class of compounds may be involved. The information is structured to support researchers and professionals in drug development and related scientific fields.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data from analogous compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.5 - 10.0 | s | 1H | NH -Cbz | Chemical shift can be broad and concentration-dependent. |

| ~7.2 - 7.5 | m | 9H | Ar-H (Cbz and Phenyl) | Overlapping multiplets from the Cbz aromatic ring and the disubstituted phenyl ring. |

| ~5.1 | s | 2H | O-CH₂ -Ph | Characteristic singlet for the benzylic protons of the Cbz group. |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment | Notes |

| ~153 - 155 | C =O (Carbamate) | Typical chemical shift for a carbamate carbonyl. |

| ~140 - 145 | C -B | The carbon atom directly attached to the trifluoroborate group. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |

| ~136 - 138 | Quaternary C (Cbz) | The ipso-carbon of the benzyl group. |

| ~127 - 135 | Ar-C H | Aromatic carbons from both the Cbz and the aminophenyl rings. |

| ~115 - 120 | Ar-C H (ortho to -NH) | Aromatic carbons ortho to the nitrogen. |

| ~65 - 67 | O-C H₂-Ph | Benzylic carbon of the Cbz group. |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (Carbamate) |

| ~1600, ~1520 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-N Stretch |

| ~1100 - 1000 | Strong, Broad | B-F Stretch |

| ~750, ~700 | Strong | Aromatic C-H Bend (out-of-plane) |

Predicted Mass Spectrometry Data

Technique: Electrospray Ionization (ESI)

| Ion | Predicted m/z | Notes |

| [M-K]⁻ | 294.08 | Negative ion mode, loss of potassium. |

| [M+H]⁺ | Not readily observed | Potassium salts typically do not show the [M+H]⁺ ion. |

| [M+Na]⁺ | 356.07 | Positive ion mode, adduct with sodium impurity. |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of potassium aryltrifluoroborates from their corresponding boronic acids.[1][2][3]

Materials and Reagents

-

4-(Cbz-amino)phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (deionized)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(Cbz-amino)phenylboronic acid in methanol.

-

Addition of Fluorinating Agent: To the stirring solution, add a solution of 4.0 equivalents of potassium hydrogen difluoride (KHF₂) in a minimal amount of water.

-

Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion of the reaction, add diethyl ether to the mixture to precipitate the this compound salt.

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white, crystalline solid.

Synthesis Workflow Diagram

Potential Signaling Pathway Involvement

While specific signaling pathways involving this compound have not been elucidated, research on related phenylboronic acid compounds suggests potential interactions with key cellular signaling cascades. Phenylboronic acids have been shown to inhibit the migration of cancer cells by targeting the Rho family of GTP-binding proteins and their downstream effectors.[4] This pathway is crucial for regulating the actin cytoskeleton, cell polarity, and cell migration.

The diagram below illustrates the proposed inhibitory effect of a phenylboronic acid derivative on the Rho GTPase signaling pathway. It is hypothesized that the boronic acid moiety may interact with components of this pathway, leading to a downstream inhibition of cellular processes that are critical for cancer cell motility and invasion. The presence of the Cbz-protected amino group may influence the compound's cellular uptake, solubility, and specific interactions within the signaling cascade.

References

- 1. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Potassium Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for potassium organotrifluoroborates. These reagents are increasingly utilized in organic synthesis, particularly in cross-coupling reactions, due to their stability and versatility. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Quantitative Safety Data

Comprehensive quantitative toxicity data for a wide range of potassium organotrifluoroborates is not extensively documented in publicly available literature. However, some data for related compounds and specific organotrifluoroborates provide an indication of their toxicological profile. Researchers should consult the specific Safety Data Sheet (SDS) for each compound they are using.

Table 1: Acute Toxicity Data

| Compound/Class | Route | Species | LD50/LC50 | Reference |

| Dipotassium-trioxohydroxytetrafluorotriborate (a halogenated boroxine) | Intraperitoneal | Wistar Rat | 62.84 ± 2.13 mg/kg | [3] |

| Dipotassium-trioxohydroxytetrafluorotriborate (a halogenated boroxine) | Intraperitoneal | BALB/c Mice | 61.27 mg/kg | [3] |

| Dipotassium-trioxohydroxytetrafluorotriborate (a halogenated boroxine) | Intravenous | Sprague-Dawley Rat | 74.99 mg/kg | [3] |

| Potassium Thiophene-3-trifluoroborate | Oral | Mice | No lethality observed at 25, 50, and 100 mg/kg | [4] |

Table 2: Thermal Stability Data

Potassium organotrifluoroborates generally exhibit high thermal stability.[1] Specific decomposition temperatures can be determined using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). While comprehensive data is not available for all analogues, the following provides an indication of their thermal behavior.

| Compound | Method | Onset of Decomposition/Melting Point | Reference |

| General Organotrifluoroborates | - | Generally stable to 300 °C | [1] |

| Potassium Phenyltrifluoroborate | Melting Point | 296-301 °C | [5] |

| Potassium Allyltrifluoroborate | Melting Point | >300 °C | [6] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling potassium organotrifluoroborates to prevent skin and eye contact, and inhalation of dust.

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: A lab coat and chemically resistant gloves (nitrile or neoprene).

-

Respiratory Protection: A NIOSH-approved respirator is recommended when handling large quantities or when there is a risk of generating dust.

Safe Handling and Storage

4.1. General Handling Workflow

The following workflow should be followed for the safe handling of potassium organotrifluoroborates in a laboratory setting.

Caption: General workflow for safe handling of potassium organotrifluoroborates.

4.2. Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep containers tightly sealed to prevent moisture absorption, which can lead to slow hydrolysis.

-

Avoid storing with strong oxidizing agents and strong acids.

Reactivity and Stability

5.1. Hydrolysis

The primary degradation pathway for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid. This process is a key step in their application in Suzuki-Miyaura cross-coupling reactions. The rate of hydrolysis is dependent on pH and the specific organotrifluoroborate.

Caption: Simplified hydrolysis pathway of potassium organotrifluoroborates.

5.2. Incompatible Materials

-

Strong Oxidizing Agents: Can cause vigorous reactions.

-

Strong Acids: Can lead to decomposition and the release of toxic gases.

-

Moisture: Promotes hydrolysis to the corresponding boronic acid.

Experimental Protocols

6.1. Protocol for Synthesis of Potassium Vinyltrifluoroborate

This protocol is adapted from a literature procedure and should be performed by trained personnel in a well-ventilated fume hood.[7][8]

Materials:

-

Vinylmagnesium bromide solution in THF

-

Trimethyl borate

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (10%)

-

Acetone

-

Methyl tertiary-butyl ether (MTBE)

Procedure:

-

To a stirred solution of trimethyl borate in anhydrous THF at room temperature, slowly add the vinylmagnesium bromide solution.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Quench the reaction by the slow addition of 10% hydrochloric acid until the pH is between 6 and 7.

-

Separate the organic layer.

-

To the organic layer, add a solution of potassium hydrogen fluoride in water.

-

Stir the mixture vigorously for 6-8 hours at 80-100 °C.

-

After cooling, remove the solvent under reduced pressure.

-

Add acetone to the residue and filter to remove inorganic salts.

-

Concentrate the filtrate and add MTBE to precipitate the product.

-

Filter the solid, wash with MTBE, and dry under vacuum to yield potassium vinyltrifluoroborate.

6.2. Protocol for Monitoring Hydrolysis by ¹¹B NMR Spectroscopy

This protocol provides a general method for observing the hydrolysis of a potassium organotrifluoroborate.[9][10][11]

Materials:

-

Potassium organotrifluoroborate of interest

-

Deuterated solvent (e.g., D₂O or a mixture of a deuterated organic solvent and D₂O)

-

NMR tubes

-

¹¹B NMR Spectrometer

Procedure:

-

Prepare a stock solution of the potassium organotrifluoroborate in the chosen deuterated solvent system at a known concentration.

-

Transfer the solution to an NMR tube.

-

Acquire an initial ¹¹B NMR spectrum. The organotrifluoroborate should exhibit a characteristic signal.

-

Monitor the reaction over time by acquiring subsequent ¹¹B NMR spectra at regular intervals.

-

The appearance of a new signal corresponding to the boronic acid and the decrease in the intensity of the starting material signal will indicate the progress of hydrolysis.

-

The rate of hydrolysis can be quantified by integrating the respective signals.

Emergency Procedures

7.1. Spills

In the event of a spill, follow these procedures immediately.[12][13]

Caption: Emergency spill response workflow.

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep the material into a designated waste container.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry to the contaminated area.

-

7.2. First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Waste Disposal

All waste materials, including spilled material and contaminated absorbents, should be collected in a sealed, properly labeled container. Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for formal safety training and the specific Safety Data Sheet (SDS) for each chemical. Always consult the SDS and your institution's safety protocols before handling any chemical.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. dtsc.ca.gov [dtsc.ca.gov]

- 7. CN103044472A - Method for preparing vinyl potassium trifluoborate - Google Patents [patents.google.com]

- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

A Technical Guide on the Solubility of Potassium (4-cbz-aminophenyl)trifluoroborate in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

General Solubility Profile of Potassium Aryltrifluoroborates

Potassium organotrifluoroborate salts are ionic compounds, a characteristic that dictates their solubility behavior. As a general rule, they exhibit poor solubility in many common organic solvents.[1] Their solubility is typically limited to more polar solvents.

Key solubility characteristics for this class of compounds include:

-

Good to Moderate Solubility: Potassium trifluoroborate salts are generally soluble in highly polar solvents such as water, methanol, and acetonitrile.[1]

-

Slight or Partial Solubility: Some members of this class show slight to partial solubility in solvents like acetone, dichloromethane, and diethyl ether.[2][3] For example, potassium phenyltrifluoroborate is reported to be soluble in acetone and slightly soluble in acetonitrile.[3]

-

General Insolubility: They are largely considered insoluble in apolar organic solvents.

-

Recrystallization Solvents: Purification of related trifluoroborate salts through recrystallization often employs mixed solvent systems, such as ethanol/water, indicating some solubility in the hot alcohol.[1]

-

Reaction Conditions: Many cross-coupling reactions utilizing potassium trifluoroborates are performed in mixed solvent systems, commonly involving water with organic solvents like toluene or tetrahydrofuran (THF), to facilitate the dissolution of all reactants.[4]

For applications requiring solubility in less polar organic solvents like chloroform or dichloromethane, the potassium cation is often exchanged for a more lipophilic cation, such as tetrabutylammonium.[1]

Solubility Data for Potassium (4-cbz-aminophenyl)trifluoroborate

Specific, quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles outlined for potassium aryltrifluoroborates, a qualitative solubility profile can be inferred.

| Solvent | Chemical Class | Expected Solubility |

| Water (H₂O) | Protic, Polar | Soluble |

| Methanol (MeOH) | Protic, Polar | Soluble |

| Acetonitrile (MeCN) | Aprotic, Polar | Soluble |

| Acetone | Aprotic, Polar | Slightly Soluble |

| Tetrahydrofuran (THF) | Aprotic, Polar | Sparingly Soluble |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Sparingly Soluble |

| Toluene | Aprotic, Nonpolar | Insoluble |

| Hexanes | Aprotic, Nonpolar | Insoluble |

Note: This table is predictive and based on the general behavior of potassium aryltrifluoroborate salts. Experimental verification is required for precise quantitative values.

Experimental Protocol for Solubility Determination

The following section outlines a standard experimental methodology for determining the solubility of a solid compound like this compound in various organic solvents. This protocol is based on the equilibrium concentration method.

Objective: To determine the solubility (in mg/mL or mol/L) of the target compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Equilibration: Seal the vials tightly and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 6000 rpm for 10 minutes).[5]

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant without disturbing the solid pellet.

-

Dilution: Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument.[5]

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the compound. A calibration curve should be established using standards of known concentrations.[5]

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be precisely determined and published, a strong predictive understanding can be drawn from the well-established behavior of potassium aryltrifluoroborate salts. This class of compounds is reliably soluble in polar solvents like water, methanol, and acetonitrile, with significantly lower solubility in less polar and apolar organic media. For drug development and process chemistry applications requiring high solubility in a broad range of organic solvents, alternative salt forms, such as tetrabutylammonium trifluoroborates, may be more suitable. The provided experimental protocol offers a standard and reliable method for researchers to determine the precise solubility values for this compound in solvents relevant to their specific applications.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Potassium (4-cbz-aminophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.[2] Among the various organoboron reagents, potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their enhanced stability, ease of handling, and resistance to protodeboronation compared to their boronic acid counterparts.[3][4]

This document provides detailed application notes and protocols for the use of a specific organotrifluoroborate, Potassium (4-cbz-aminophenyl)trifluoroborate, in Suzuki-Miyaura cross-coupling reactions. The carboxybenzyl (Cbz) protecting group on the aniline moiety makes this reagent particularly useful in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds, where the modulation of an amino group is required.

Advantages of Using Potassium Organotrifluoroborates

Potassium organotrifluoroborates offer several distinct advantages in Suzuki-Miyaura cross-coupling reactions:

-

Enhanced Stability: As tetracoordinate boron species, they are significantly more stable to air and moisture than boronic acids, allowing for easier storage and handling.[4]

-

High Reactivity: In many cases, they exhibit reactivity comparable to or greater than that of boronic acids and esters.

-

Reduced Protodeboronation: They are less susceptible to the undesired side reaction of protodeboronation, which can be a significant issue with boronic acids, especially with heteroaryl substrates.[3][4]

-

Stoichiometric Use: Due to their stability and predictable reactivity, they can often be used in near-stoichiometric amounts, improving atom economy.[3]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) complex.[2]

-

Transmetalation: The organotrifluoroborate is activated by a base, facilitating the transfer of the organic group (in this case, the 4-cbz-aminophenyl group) from the boron atom to the palladium center. This step regenerates a borate salt.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocols

Synthesis of this compound

Potassium aryltrifluoroborates can be readily synthesized from the corresponding boronic acids.[6] A general one-pot procedure involves the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂).

Materials:

-

4-(Cbz-amino)phenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Acetone

-

Water (H₂O)

Procedure:

-

To a solution of 4-(Cbz-amino)phenylboronic acid (1.0 equiv) in hot methanol (4 M), add a saturated aqueous solution of KHF₂ (4.0 equiv).

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add acetone to the residue and stir the suspension for 10 minutes.

-

Collect the white precipitate by vacuum filtration, wash with acetone, and dry under vacuum to afford this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [repository.upenn.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

Application Notes and Protocols for Palladium-Catalyzed Reactions with Potassium (4-cbz-aminophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (4-cbz-aminophenyl)trifluoroborate is a versatile and stable organoboron reagent valuable in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability to air and moisture, compared to the corresponding boronic acid, makes it an attractive building block for the construction of complex molecules, especially in pharmaceutical and materials science research.[1] The carbobenzyloxy (Cbz) protecting group on the aniline functionality provides a latent site for further synthetic transformations.

This document provides detailed application notes and a representative protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific experimental data for this exact reagent in the current literature, the following protocols and data are based on established procedures for structurally similar potassium aryltrifluoroborates and N-protected aminophenylboronic acids. Optimization of the described conditions for specific substrates is recommended.

Key Applications

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The resulting N-Cbz protected 4-aminobiaryl compounds are valuable intermediates in the synthesis of:

-

Bioactive Molecules: Many pharmaceuticals and drug candidates feature a biaryl core. The amino group, once deprotected, can serve as a handle for further functionalization.

-

Functional Materials: Aryl-aryl linkages are fundamental to the structure of various organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Ligands for Catalysis: Chiral biaryl compounds are prevalent scaffolds for ligands in asymmetric catalysis.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with various aryl halides. These data are representative and have been aggregated from studies on analogous substrates.[2][3]

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3 equiv) | Toluene/H₂O 10:1 | 80 | 24 | ~85-95 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3 equiv) | Toluene/H₂O 10:1 | 80 | 24 | ~80-90 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3 equiv) | THF/H₂O 9:1 | 80 | 12 | ~75-85 |

| 4 | 3-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3 equiv) | Toluene/H₂O 10:1 | 80 | 24 | ~70-80 |

| 5 | 2-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3 equiv) | Toluene/H₂O 10:1 | 80 | 36 | ~65-75 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Deionized water

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

-

Addition of Reagents: Under the inert atmosphere, add potassium carbonate (3.0 mmol). Then, add anhydrous toluene (10 mL) and deionized water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

- 1. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Potassium (4-cbz-aminophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of Potassium (4-cbz-aminophenyl)trifluoroborate with various aryl and heteroaryl halides. The following sections offer a summary of typical reaction conditions, specific experimental procedures, and visualizations to guide the optimization of this important carbon-carbon bond-forming reaction.

Introduction

Potassium organotrifluoroborates are valuable coupling partners in Suzuki-Miyaura reactions due to their stability to air and moisture, which allows for easier handling and more precise stoichiometry compared to boronic acids.[1][2][3] The carboxybenzyl (Cbz) protecting group on the aniline nitrogen of this compound is generally stable under many Suzuki-Miyaura conditions, making this reagent a useful building block for the synthesis of complex diarylamine derivatives, which are prevalent in pharmaceuticals and functional materials.

The general strategy for the Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of the organotrifluoroborate with an aryl or heteroaryl halide (or pseudohalide) in the presence of a suitable base and ligand. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) can be represented by the following general scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Based on established procedures for the coupling of aryl- and aminomethyltrifluoroborates, two general protocols are provided below as excellent starting points for the coupling of this compound. Optimization of the specific aryl halide, catalyst, ligand, and base may be necessary to achieve optimal results.

Protocol 1: General Conditions for Coupling with Aryl/Heteroaryl Chlorides

This protocol is adapted from general conditions found to be effective for a wide range of potassium organotrifluoroborates, including those with amide functionalities.[4]

Workflow for Protocol 1

Caption: Experimental workflow for Protocol 1.

Materials:

-

This compound (1.05 equiv)

-

Aryl or heteroaryl chloride (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4-10 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene/Water (10:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (0.25 mmol, 1.0 equiv), this compound (0.263 mmol, 1.05 equiv), Pd(OAc)₂ (0.005 mmol, 2 mol%), RuPhos (0.01 mmol, 4 mol%), and K₂CO₃ (0.75 mmol, 3.0 equiv).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

-

Add degassed 10:1 toluene/water (0.25 M relative to the aryl chloride).

-

Seal the vial and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Alternative Conditions for Coupling with Aryl/Heteroaryl Bromides

This protocol utilizes a different ligand and base, which has been shown to be effective for the coupling of aminomethyltrifluoroborates and may be advantageous for certain substrates.[5]

Materials:

-

This compound (1.1 equiv)

-

Aryl or heteroaryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Tetrahydrofuran (THF)/Water (10:1 v/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-